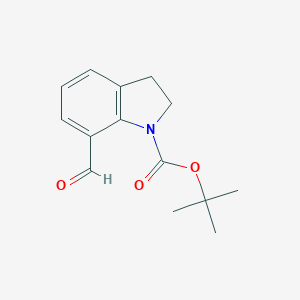

Tert-butyl 7-formylindoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYIMEZLCAWOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363223 | |

| Record name | tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174539-67-4 | |

| Record name | tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-indoline-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary: Tert-butyl 7-formylindoline-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a Boc-protected indoline core and a reactive aldehyde group, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

Nomenclature and Identifiers

The compound is systematically named and identified by several key descriptors, which are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 174539-67-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1][3] |

| InChIKey | KUYIMEZLCAWOMI-UHFFFAOYSA-N | [1][3] |

| Synonyms | 1-Boc-indoline-7-carboxaldehyde, N-Boc-indoline-7-carboxaldehyde, tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate | [1][3] |

Structural Features

The molecule's utility is derived from its distinct structural components:

-

Indoline Core: A bicyclic heterocyclic system that is a common motif in a wide range of biologically active compounds.

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indoline nitrogen. It enhances solubility in organic solvents and deactivates the nitrogen towards undesired side reactions, while allowing for regioselective functionalization of the aromatic ring. It can be readily removed under acidic conditions.

-

7-Formyl Group: The aldehyde at the 7-position is the primary center of reactivity. It is an electrophilic site, poised for a multitude of chemical transformations, serving as a linchpin for introducing molecular diversity.

Physicochemical Properties

These properties are essential for planning experiments, including reaction setup, solvent selection, and purification.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Storage | 2-8 °C, under inert atmosphere | [4][5] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of modern spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected data based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet around 9.8-10.0 ppm for the aldehyde proton (CHO); aromatic protons on the benzene ring appearing between 7.0-7.8 ppm; two triplets corresponding to the methylene protons (-CH₂-CH₂-) of the indoline ring around 3.0 and 4.0 ppm; and a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by two carbonyl signals: the aldehyde carbon between 190-195 ppm and the carbamate carbonyl around 150-155 ppm. The aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic indoline carbons and the tert-butyl group carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid fingerprint of the key functional groups. Strong, characteristic absorption bands are expected:

-

~1700-1720 cm⁻¹: A strong peak corresponding to the C=O stretch of the aromatic aldehyde.

-

~1680-1700 cm⁻¹: Another strong C=O stretching band from the Boc-carbamate group.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic portions of the molecule.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 247 or 248, respectively. Common fragmentation patterns include the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).

Synthesis and Manufacturing

The regioselective introduction of a formyl group at the C7 position of the N-Boc indoline core is a non-trivial synthetic challenge. The most authoritative method relies on directed ortho-metalation (DoM).

Retrosynthetic Analysis and Workflow

The synthesis logically begins with commercially available indoline, which is first protected and then selectively functionalized. The DoM strategy leverages the Boc group's ability to direct a strong base to deprotonate the adjacent C7 position, creating a nucleophilic center for subsequent formylation.

Caption: High-level workflow for the synthesis of the target compound.

Recommended Synthetic Protocol

This protocol is a self-validating system, where successful execution of each step sets up the subsequent transformation.

Step A: N-Boc Protection of Indoline

-

Dissolve indoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-indoline, which is often used without further purification.

Step B & C: Directed Metalation and Formylation

-

Causality: This step is the most critical. The choice of base and temperature is paramount. sec-Butyllithium (s-BuLi) is preferred over n-BuLi for its higher basicity and reduced nucleophilicity, minimizing side reactions. The reaction must be conducted at low temperatures (-78 °C) under an inert atmosphere (Argon or Nitrogen) to ensure the stability of the lithiated intermediate.

-

Dissolve N-Boc-indoline (1.0 eq) and the chelating agent TMEDA (N,N,N',N'-tetramethylethylenediamine, 1.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C. A color change typically indicates the formation of the aryllithium species. Stir for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) as the formylating agent.

-

Stir at -78 °C for an additional hour before allowing the reaction to slowly warm to room temperature.

Step D: Workup and Purification

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the title compound as a solid.[1]

Chemical Reactivity and Synthetic Utility

The molecule's power as a synthetic intermediate stems from the orthogonal reactivity of its functional groups.

Overview of Reactive Sites

Caption: Key reactive sites on this compound.

Reactions of the Aldehyde Functional Group

The 7-formyl group is a versatile handle for building molecular complexity.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides direct access to 7-(aminomethyl)indoline derivatives, a common scaffold in drug discovery.

-

Wittig and Horner-Wadsworth-Emmons Olefination: Reaction with phosphorus ylides allows for the stereoselective formation of alkenes, enabling the extension of carbon chains with vinyl groups.[6]

-

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents yields secondary alcohols, which can be further oxidized or used as handles for other transformations.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄), providing an entry point to amides, esters, and other acid derivatives.

Deprotection of the N-Boc Group

The Boc group is stable to most nucleophilic and basic conditions but can be efficiently cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent quantitatively liberates the indoline nitrogen. This allows for subsequent N-alkylation, N-arylation, or acylation, providing another axis for structural diversification.

Handling, Storage, and Safety

-

Safe Handling: The compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Optimal Storage Conditions: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C, preferably under an inert atmosphere (argon or nitrogen) to prevent slow oxidation of the aldehyde group.[4]

-

Stability: The compound is generally stable under recommended storage conditions. It is sensitive to strong acids (which will cleave the Boc group) and strong oxidizing agents.

Conclusion

This compound is a high-value, multifunctional building block for chemical synthesis. Its well-defined structure allows for predictable and regioselective reactivity at its three key sites: the N-Boc protecting group, the aromatic core, and the versatile 7-formyl group. The synthetic protocols and reactivity profiles detailed in this guide underscore its importance and provide a robust framework for its application in the development of novel therapeutics and complex organic molecules.

References

-

tert-butyl 7-formyl-1-indolinecarboxylate - 174539-67-4, C14H17NO3, density, melting point, boiling point, structural formula, synthesis. Chemical Register. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer Link. [Link]

-

tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Pharmaffiliates. [Link]

-

Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 7-formylindoline-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and detailed structural elucidation of tert-butyl 7-formylindoline-1-carboxylate. The methodologies and interpretations presented herein are grounded in established chemical principles and spectroscopic techniques, ensuring a self-validating approach to confirming the molecular structure of this important synthetic intermediate.

Introduction

This compound, with CAS Number 174539-67-4, is a key building block in modern organic synthesis.[1][2] Its indoline core is a prevalent motif in numerous biologically active compounds and pharmaceutical agents. The presence of a formyl group at the 7-position provides a versatile handle for further chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and enhances solubility in common organic solvents. A thorough understanding of its synthesis and definitive structural confirmation is paramount for its effective use in multi-step synthetic campaigns. This guide will delve into the strategic synthesis and the multi-faceted spectroscopic analysis required for the unambiguous structure elucidation of this compound.

Synthesis Strategies: Regioselective Formylation of N-Boc-Indoline

The introduction of a formyl group onto the N-Boc-indoline scaffold requires a regioselective approach. The two most common and effective methods for achieving formylation at the C-7 position are directed ortho-lithiation and the Vilsmeier-Haack reaction.

Directed Ortho-Lithiation: A Precise Approach

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings.[3][4] In the case of N-Boc-indoline, the Boc group acts as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position (C-7). This high regioselectivity is achieved through the coordination of the organolithium reagent to the carbonyl oxygen of the Boc group, which positions the base for preferential abstraction of the C-7 proton. Subsequent quenching of the resulting aryllithium intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), yields the desired 7-formylindoline derivative.[5][6]

The choice of the organolithium reagent and reaction conditions is critical. A combination of a strong, sterically hindered base like s-butyllithium or t-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C) is typically employed to ensure efficient and selective lithiation while minimizing side reactions.[4]

Vilsmeier-Haack Reaction: An Alternative Route

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[9] This electrophilic species then attacks the electron-rich aromatic ring of N-Boc-indoline. While the Vilsmeier-Haack reaction is a viable method, the regioselectivity can be less predictable compared to directed ortho-lithiation and may lead to a mixture of isomers, necessitating careful purification. For N-substituted indolines, formylation can occur at various positions, and the outcome is often influenced by the nature of the substituent on the nitrogen and the reaction conditions.[10]

For the synthesis of this compound, directed ortho-lithiation is generally the preferred method due to its superior regioselectivity, leading to a cleaner reaction profile and higher isolated yield of the desired product.

Experimental Protocol: Synthesis via Directed Ortho-Lithiation

A representative experimental procedure for the synthesis of this compound via directed ortho-lithiation is as follows:

-

To a solution of N-Boc-indoline (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-butyllithium (1.1 eq., solution in cyclohexane) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Structural Elucidation Workflow

A systematic and multi-technique approach is essential for the unambiguous confirmation of the synthesized molecule's structure. The following workflow outlines the key spectroscopic analyses employed.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Analysis in Detail

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for determining the proton framework of a molecule.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.82 | s | 1H | Aldehyde proton (CHO) |

| ~7.3-7.1 | m | 2H | Aromatic protons |

| ~6.60 | dd | 1H | Aromatic proton |

| ~3.78 | t | 2H | Methylene protons (CH₂) adjacent to nitrogen |

| ~3.05 | t | 2H | Methylene protons (CH₂) adjacent to aromatic ring |

| ~1.50 | s | 9H | tert-butyl protons (C(CH₃)₃) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.[6]

The downfield singlet at approximately 9.82 ppm is characteristic of an aldehyde proton. The aromatic region will display signals corresponding to the three protons on the benzene ring. The two methylene groups of the indoline ring will appear as triplets due to coupling with each other. The large singlet at around 1.50 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192.4 | Aldehyde carbonyl (C=O) |

| ~153.9 | Carbamate carbonyl (C=O) |

| ~153.5, 131.1, 130.7, 129.2, 116.1, 116.0 | Aromatic carbons |

| ~81.0 | Quaternary carbon of tert-butyl group (C(CH₃)₃) |

| ~47.1 | Methylene carbon (CH₂) adjacent to nitrogen |

| ~28.4 | Methyl carbons of tert-butyl group (C(CH₃)₃) |

| ~27.8 | Methylene carbon (CH₂) adjacent to aromatic ring |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments (like HSQC and HMBC) for definitive confirmation.[6]

The aldehyde and carbamate carbonyl carbons are readily identified by their characteristic downfield chemical shifts. The signals for the aromatic carbons can be assigned based on their substitution pattern and comparison with predicted spectra. The aliphatic region will contain signals for the two methylene carbons of the indoline ring and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~2870, 2770 | Medium | C-H stretch (aldehyde) |

| ~1690-1710 | Strong | C=O stretch (carbamate carbonyl) |

| ~1650-1680 | Strong | C=O stretch (aromatic aldehyde carbonyl) |

| ~1600, 1480 | Medium | C=C stretch (aromatic) |

The presence of two distinct strong carbonyl absorption bands is a key feature of the IR spectrum, confirming the presence of both the aldehyde and the carbamate functional groups. The C-H stretching vibrations of the aldehyde group, typically appearing as a pair of medium intensity bands, further corroborate the presence of the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

Data Interpretation:

The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Molecular Formula: C₁₄H₁₇NO₃

-

Molecular Weight: 247.29 g/mol [1]

-

Expected [M+H]⁺: m/z 248.12

-

Expected [M+Na]⁺: m/z 270.10

Observation of an ion with a mass-to-charge ratio corresponding to the expected molecular weight provides strong evidence for the successful synthesis of the target compound. Further analysis of the fragmentation pattern can provide additional structural information. For instance, a common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules. The formyl group can be readily transformed into other functional groups, such as alcohols, amines, carboxylic acids, and nitriles, or used in carbon-carbon bond-forming reactions like the Wittig or aldol reactions. This versatility makes it a key starting material in the development of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases, where the indoline scaffold is a common feature. Furthermore, its derivatives have potential applications in materials science, for example, in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.[11][12][13]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Through the careful execution and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, the chemical structure can be unambiguously confirmed. This in-depth guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and characterize this important synthetic building block, thereby facilitating its application in the advancement of chemical and pharmaceutical research.

References

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). National Center for Biotechnology Information.

- OXD-7 | Sublimed, >99.0% Purity | CAS Number 138372-67-5 | Ossila. (n.d.). Ossila.

- Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019, March 14). Progress in Chemical and Biochemical Research.

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Journal of Applicable Chemistry.

- Supporting Information. (n.d.). ResearchGate.

- Kimyasal 15. (n.d.). ESD MEDİKAL.

- Organic Light-Emitting Diode (OLED) _ OLED Materials. (n.d.). Ossila.

-

1,3-Bis[5-(4-tert-butylphenyl)-2-[7][8][14]oxadiazolyl... (n.d.). J&K Scientific. Retrieved January 6, 2026, from

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Electron / Hole Transport Layer Materials | ETL Layer. (n.d.). Ossila.

- Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2025, October 22). ResearchGate.

- tert-butyl 7-formyl-1-indolinecarboxylate. (2025, May 20). Chem-Online.

- Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- tert-Butyl 3-formyl-1H-indole-1-carboxylate. (n.d.). PubChem.

- Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate. (n.d.). SynHet.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- tert-Butyl 7-formyl-1H-indole-1-carboxylate. (n.d.). Vibrant Pharma Inc.

- Formylation - Common Conditions. (n.d.). Organic Chemistry Data.

- Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry.

- TERT-BUTYL 7-FORMYL-1H-INDOLE-1-CARBOXYLATE. (n.d.). ChemicalBook.

- tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. (n.d.). BLDpharm.

- tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate. (n.d.). PubChem.

- 7-indolinecarboxaldehyde. (n.d.). Organic Syntheses Procedure.

- tert-Butyl 3-formyl-1H-indole-1-carboxylate. (n.d.). Chem-Impex.

- Directed (ortho) Metallation. (n.d.). University of Michigan.

- tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. (n.d.). Pharmaffiliates.

- tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1 H NMR. (n.d.). ChemicalBook.

- TERT-BUTYL 7-FORMYL-1H-INDOLE-1-CARBOXYLATE. (n.d.). ChemicalBook.

- This compound. (n.d.). CymitQuimica.

- FT-IR spectrum of tert-butyl... (n.d.). ResearchGate.

- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (n.d.). National Center for Biotechnology Information.

- Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (1992, December 1). Semantic Scholar.

- tert-Butyl 4-formyl-1H-indole-1-carboxylate. (n.d.). ChemScene.

- Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3). (n.d.). PubChemLite.

- Tert-butyl 3-formyl-1h-indole-1-carboxylate applications. (n.d.). Sigma-Aldrich.

- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem.

- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.). Atlantis Press.

- Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020, August 7). ResearchGate.

- Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. (n.d.). PubMed.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. aml.iaamonline.org [aml.iaamonline.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. ossila.com [ossila.com]

- 12. lumtec.com.tw [lumtec.com.tw]

- 13. ossila.com [ossila.com]

- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate (CAS: 174539-67-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of tert-butyl 7-formylindoline-1-carboxylate, a key heterocyclic building block in modern organic synthesis. We will explore its fundamental physicochemical properties, detail a robust and widely-used synthetic protocol, analyze its characteristic reactivity, and provide established procedures for its application in further molecular construction. This document is intended to serve as a practical resource, bridging foundational data with field-proven insights for professionals engaged in pharmaceutical and chemical research and development.

Core Compound Identification and Properties

This compound, registered under CAS number 174539-67-4, is a bifunctional indoline derivative. The molecule features an aldehyde group at the 7-position of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen. This combination makes it a versatile intermediate: the aldehyde serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc group provides stability and can be selectively removed under acidic conditions to enable further functionalization at the nitrogen atom.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 174539-67-4 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| IUPAC Name | tert-butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate | [2] |

| Synonyms | N-Boc-indoline-7-carboxaldehyde, 1-Boc-7-formylindoline | [2] |

| Appearance | Solid | - |

| Melting Point | 86-87 °C | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | - |

Synthesis via Directed ortho-Metalation (DoM)

The most efficient and regioselective synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM).[3][4] In this strategy, the Boc group on the indoline nitrogen acts as a powerful Directed Metalation Group (DMG). The carbonyl oxygen of the Boc group coordinates to a strong organolithium base, positioning it to selectively deprotonate the adjacent C-7 proton on the aromatic ring. This generates a stabilized aryllithium intermediate, which can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group exclusively at the 7-position.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures in organic synthesis.[5]

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 1-indolinecarboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

Step 2: Directed ortho-Metalation

-

To the cooled solution, slowly add sec-Butyllithium (s-BuLi) (approx. 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.

Step 3: Formylation

-

In a separate dry flask, dissolve anhydrous N,N-dimethylformamide (DMF) (approx. 2.0 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the lithiated intermediate at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

-

Aldehyde Moiety : The formyl group is a versatile electrophile. It readily participates in nucleophilic additions, reductions to the corresponding alcohol, oxidations to the carboxylic acid, and olefination reactions such as the Wittig reaction.[7][8] A particularly powerful transformation is reductive amination, which allows for the direct formation of secondary or tertiary amines, a common linkage in pharmacologically active molecules.[9][10]

-

Boc-Protected Amine : The Boc group is stable to a wide range of reaction conditions, including those involving organometallics and mild reducing agents. However, it can be cleanly removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), liberating the indoline nitrogen for subsequent reactions such as acylation, alkylation, or arylation.

Representative Protocol: Reductive Amination

This protocol describes a general procedure for coupling the aldehyde with a primary amine.

Step 1: Imine Formation

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the desired primary amine (1.0-1.2 eq).

-

If desired, add a mild acid catalyst like acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-3 hours.

Step 2: Reduction

-

To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reducing agent is mild and selective for the iminium ion over the starting aldehyde.

-

Stir the reaction at room temperature overnight.

Step 3: Work-up and Purification

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired N-substituted 7-(aminomethyl)indoline product.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.

-

Hazards : Causes skin irritation and serious eye irritation.[11] Some safety data sheets also indicate potential for acute oral toxicity.[1]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

-

Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong reducing agents.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its strategically placed and orthogonally reactive functional groups. The reliable synthesis via directed ortho-metalation provides excellent regiocontrol, making it a readily accessible building block. Its aldehyde and Boc-protected amine functionalities offer a wide range of possibilities for elaboration into more complex molecular architectures, solidifying its importance in the synthesis of novel heterocyclic compounds for the pharmaceutical and agrochemical industries.

References

-

Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. ACS Publications. Available at: [Link]

-

Directed ortho metalation - Wikipedia. Available at: [Link]

-

Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

-

Gribble, G. W. (2010). Metalation of Indole. ResearchGate. Available at: [Link]

-

tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem. Available at: [Link]

-

tert-butyl 7-formyl-1-indolinecarboxylate - 174539-67-4. ChemSynthesis. Available at: [Link]

-

Mondal, S., et al. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. Available at: [Link]

-

Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

-

Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

-

ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, Vol. 91, No. 3, 2015. Available at: [Link]

-

Prieur, D., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. Available at: [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

-

Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 7-formylindoline-1-carboxylate

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathway from indoline to tert-butyl 7-formylindoline-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is presented as a robust two-step process, beginning with the protection of the indoline nitrogen via tert-butyloxycarbonylation (Boc-protection), followed by regioselective formylation at the C7 position using the Vilsmeier-Haack reaction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind key procedural choices to ensure reproducibility and high yields. It is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of a Functionalized Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a formyl group at the 7-position, combined with a Boc-protected nitrogen, yields this compound. This intermediate is particularly valuable as it allows for further synthetic elaborations at two distinct points: the aldehyde functionality and, following deprotection, the indoline nitrogen. The formyl group can participate in a wide array of transformations, including reductive aminations, Wittig reactions, and oxidations, making it a versatile handle for constructing complex molecular architectures.[1]

The synthetic strategy detailed herein is designed for efficiency and control, addressing two fundamental challenges:

-

Nitrogen Reactivity: The secondary amine of the indoline ring is nucleophilic and susceptible to side reactions under electrophilic conditions. Protection is mandatory.

-

Regioselectivity: Formylation of the aromatic ring must be directed specifically to the C7 position to yield the desired isomer.

Our approach systematically addresses these points through a logical two-step sequence.

Diagram of Overall Synthetic Workflow

Caption: A two-step synthetic pathway from indoline to the target compound.

Part 1: N-Protection of Indoline with a Tert-Butyloxycarbonyl (Boc) Group

Expertise & Rationale: The Imperative of Nitrogen Protection

Before attempting electrophilic aromatic substitution on the indoline ring, the secondary amine must be protected. Unprotected indoline would readily react with the Vilsmeier reagent at the nitrogen atom, preventing the desired C-formylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.[2][3]

Why the Boc Group is Superior for this Synthesis:

-

Stability: It is highly stable to a wide range of nucleophilic and basic conditions, including those employed during the subsequent Vilsmeier-Haack formylation.[2]

-

Mild Cleavage: The Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which preserves the integrity of other sensitive functional groups in the molecule.[3][4]

-

Electronic Effect: As an electron-withdrawing carbamate, the Boc group slightly deactivates the aromatic ring, which helps to control the formylation reaction and favors substitution at the C7 position.

The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for introducing the Boc group. The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O, thereby accelerating the reaction with the relatively non-nucleophilic indoline nitrogen.[3][5]

Experimental Protocol: Synthesis of tert-butyl indoline-1-carboxylate

This protocol is a robust and widely applicable method for the N-Boc protection of indoline.[5]

Materials:

-

Indoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of indoline (1.0 equiv.) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask, add DMAP (0.1 equiv.).

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution portion-wise at room temperature while stirring.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the indoline spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl indoline-1-carboxylate as a pure compound.

Part 2: Regioselective C7-Formylation via the Vilsmeier-Haack Reaction

Expertise & Rationale: Directing the Formyl Group

The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃).[7]

Mechanism of the Vilsmeier-Haack Reaction:

-

Vilsmeier Reagent Formation: DMF, acting as a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[7][9]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-Boc-indoline attacks the electrophilic carbon of the Vilsmeier reagent. In this substrate, the attack is directed to the C7 position, ortho to the nitrogen atom. This regioselectivity is governed by the directing effect of the N-Boc group and the inherent electronic properties of the indoline ring system.

-

Aromatization and Hydrolysis: A proton is lost to restore aromaticity, forming an iminium ion intermediate. During aqueous work-up, this intermediate is readily hydrolyzed to yield the final aldehyde product, this compound.[9]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

A Spectroscopic Guide to tert-Butyl 7-Formylindoline-1-carboxylate: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 7-formylindoline-1-carboxylate (CAS No. 174539-67-4), a key bifunctional intermediate in the synthesis of complex indoline and indole-based molecules. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural verification and quality assessment of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure both technical accuracy and practical utility.

Introduction

This compound, also known as 1-(tert-butoxycarbonyl)indoline-7-carboxaldehyde or N-Boc-7-formylindoline, is a valuable building block in organic synthesis. The presence of a reactive aldehyde group at the 7-position of the indoline ring, combined with a Boc-protected nitrogen, allows for selective chemical modifications at either terminus of the molecule. This dual functionality makes it an important precursor for the synthesis of a wide array of pharmaceutical agents and natural products.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed analysis of its key spectroscopic signatures.

Molecular Structure and Properties:

-

Molecular Formula: C₁₄H₁₇NO₃

-

Molecular Weight: 247.29 g/mol

-

Melting Point: 86-90 °C

-

Appearance: Solid

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | H (formyl) |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~4.1 | t | 2H | N-CH₂ |

| ~3.1 | t | 2H | C-CH₂-C |

| ~1.6 | s | 9H | C(CH₃)₃ |

Note: The predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Interpretation:

-

Aldehyde Proton: A singlet peak is anticipated at a significantly downfield chemical shift (around 9.9 ppm), which is characteristic of a formyl proton.

-

Aromatic Protons: The three protons on the aromatic ring are expected to appear as a set of coupled multiplets (doublets and a triplet) in the region of 7.1-7.6 ppm. The electron-withdrawing nature of the formyl group and the electron-donating effect of the indoline nitrogen will influence their precise chemical shifts.

-

Indoline Protons: The two methylene groups of the indoline ring are expected to appear as triplets around 4.1 ppm (for the CH₂ adjacent to the nitrogen) and 3.1 ppm (for the other CH₂). The downfield shift of the N-CH₂ is due to the deshielding effect of the adjacent nitrogen atom.

-

Boc Protons: A strong singlet integrating to nine protons is expected around 1.6 ppm, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (aldehyde) |

| ~153 | C=O (Boc) |

| ~145 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~118 | Ar-C (quaternary) |

| ~82 | C(CH₃)₃ |

| ~50 | N-CH₂ |

| ~28 | C(CH₃)₃ |

| ~27 | C-CH₂-C |

Note: This is predicted data based on known chemical shifts for similar functional groups and structural motifs.

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the aldehyde carbonyl carbon at a very downfield position (~192 ppm) and another for the carbamate carbonyl of the Boc group (~153 ppm).

-

Aromatic Carbons: The six carbons of the aromatic ring will appear in the region of 118-145 ppm. The quaternary carbons (those without attached protons) will generally have lower intensities.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 82 ppm, and the three equivalent methyl carbons will give a strong signal around 28 ppm.

-

Indoline Carbons: The two methylene carbons of the indoline ring are predicted to appear at approximately 50 ppm (N-CH₂) and 27 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover all proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups, which validates the assignments.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum to establish connectivity.

-

Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (alkane) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250, ~1150 | Strong | C-O stretch (carbamate) |

Interpretation:

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The carbamate C=O stretch is expected around 1710 cm⁻¹, while the aromatic aldehyde C=O stretch is anticipated at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.

-

C-H Stretching: The C-H stretching vibrations of the aldehyde group typically appear as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aliphatic C-H stretches of the indoline and tert-butyl groups will be observed around 2975 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond stretching of the aromatic ring are expected in the 1600-1480 cm⁻¹ region.

-

C-O Stretching: Strong bands associated with the C-O stretching of the carbamate group are expected in the 1250-1150 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and quickest method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted MS Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 247 | [M]⁺ (Molecular Ion) |

| 191 | [M - C₄H₈]⁺ |

| 174 | [M - Boc]⁺ |

| 146 | [M - Boc - CO]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 247, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern:

-

A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), leading to a peak at m/z 191.

-

Cleavage of the entire Boc group would result in a fragment at m/z 174.

-

Subsequent loss of carbon monoxide (CO) from the formyl group could lead to a peak at m/z 146.

-

A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is also highly likely.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI) if the compound is sufficiently volatile.

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI). ESI is a softer ionization technique that is more likely to show the molecular ion, while EI can provide more detailed fragmentation information.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a comprehensive structural elucidation, confirming the presence of all key functional groups and the overall molecular architecture. By following the outlined experimental protocols and principles of interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the success of their subsequent research and development endeavors.

References

-

Iwao, M., & Kuraishi, T. (2003). Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐Butoxycarbonyl)Indoline: 7‐Indolinecarboxaldehyde. Organic Syntheses, 73, 85. [Link]

-

PubChem. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). tert-butyl 7-formyl-1-indolinecarboxylate. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Physical properties of Tert-butyl 7-formylindoline-1-carboxylate (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physical properties of Tert-butyl 7-formylindoline-1-carboxylate, a key intermediate in synthetic organic and medicinal chemistry. This document synthesizes available data with established analytical procedures to offer a practical resource for laboratory and development settings.

Introduction to this compound

This compound, also known as N-Boc-7-formylindoline, is a bifunctional molecule featuring a protected indoline core with a reactive aldehyde group. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block for the synthesis of more complex heterocyclic compounds. Its structural attributes are pivotal in the development of novel pharmaceutical agents and other specialized chemical entities. A comprehensive understanding of its physical properties is therefore essential for its effective application in research and development.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, reaction setup, and purification. This section details the melting point and solubility of this compound.

Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity. For this compound, the reported melting point is in the range of 86-90 °C.[1] A narrow melting range within this window is indicative of high purity.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Melting Point | 86-87 °C | [2] |

| 86-90 °C | [1] | |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | Solid | [1] |

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in readily available literature, a qualitative assessment can be made based on its chemical structure. The presence of the large, nonpolar tert-butyl group and the aromatic indoline core suggests good solubility in common nonpolar to moderately polar organic solvents.

Predicted Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).

-

Moderate Solubility: Methanol, Ethanol.

-

Low to Insoluble: Water, Hexanes.

It is imperative for researchers to experimentally determine the solubility in the specific solvent system to be used for any given application. The following section provides a standardized protocol for such a determination.

Experimental Protocols for Property Determination

The following protocols are provided as a guide for the in-house determination and verification of the physical properties of this compound.

Melting Point Determination

The determination of a precise melting point range is crucial for confirming the identity and purity of a solid compound.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely crushed into a powder.

-

Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a steady rate (e.g., 2 °C/minute).

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Diagram 1: Workflow for Melting Point Determination

Caption: A schematic overview of the steps involved in determining the melting point of a solid organic compound.

Solubility Determination (Qualitative)

This protocol outlines a method for rapidly assessing the solubility of the compound in various laboratory solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes).

-

Sample Preparation: A fixed amount of the solid (e.g., 10 mg) is weighed into separate small vials.

-

Solvent Addition: A specific volume of a solvent (e.g., 1 mL) is added to each vial.

-

Mixing: The vials are agitated (e.g., vortexed or shaken) for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

-

Observation: The vials are visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility is classified as 'soluble', 'partially soluble', or 'insoluble'.

Diagram 2: Workflow for Qualitative Solubility Assessment

Caption: A flowchart illustrating the process for the qualitative determination of a compound's solubility in a given solvent.

Conclusion

This technical guide has consolidated the available data on the physical properties of this compound and provided standardized protocols for their experimental determination. The established melting point of 86-90 °C serves as a reliable benchmark for purity assessment. While quantitative solubility data remains to be extensively published, the structural characteristics of the molecule suggest good solubility in common organic solvents. The provided experimental workflows offer a robust framework for researchers to verify these properties in their own laboratory settings, ensuring the reliable and effective use of this important synthetic intermediate.

References

Sources

A Comprehensive Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate for the Research Scientist

An essential building block in modern medicinal chemistry, tert-butyl 7-formylindoline-1-carboxylate (CAS No. 174539-67-4) serves as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Functionalized Indoline Scaffold

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a formyl group at the 7-position, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, renders this compound a highly versatile and strategically important building block. The Boc group provides stability and allows for controlled, regioselective reactions, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. This unique combination of features makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and various protein kinases.[1][2]

Commercial Availability: A Comparative Overview of Suppliers

A critical first step in any research endeavor is the procurement of high-quality starting materials. This compound is readily available from a number of commercial suppliers. The following table provides a comparative overview of offerings from several reputable vendors to aid in the selection process. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Vibrant Pharma Inc. | tert-Butyl 7-formyl-1H-indole-1-carboxylate | 174539-67-4 (assumed, listed as N/A) | 97% | 1g, 5g, 25g |

| Pharmaffiliates | tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate | 2408761-23-7 | Not specified | Inquiry |

| SynHet | tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate | 253801-24-0 | >99% | Inquiry |

| Sigma-Aldrich | tert-Butyl 3-formyl-1H-indole-1-carboxylate | 57476-50-3 | Not specified | Various |

| BOC Sciences | Indole-7-carboxaldehyde | 1074-88-0 | 98% | Inquiry |

Note: Some suppliers may list related indole or isoquinoline derivatives. It is crucial to verify the CAS number (174539-67-4) to ensure the procurement of the correct indoline compound.

Synthesis: A Reliable and Scalable Protocol

The synthesis of this compound can be reliably achieved through a two-step procedure involving the Boc protection of indoline followed by directed ortho-lithiation and formylation. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)indoline

This initial step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, which is crucial for directing the subsequent formylation to the 7-position and preventing side reactions.

Caption: Boc protection of indoline.

Experimental Protocol:

-

To a stirred solution of di-tert-butyl dicarbonate (1.04 eq) in tetrahydrofuran (THF), add indoline (1.0 eq) dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by the evolution of carbon dioxide.

-

Upon completion, the solvent is removed under reduced pressure to yield 1-(tert-butoxycarbonyl)indoline, which can be used in the next step without further purification.

Step 2: Directed Lithiation and Formylation

The key step in the synthesis is the regioselective deprotonation at the 7-position of the indoline ring, directed by the Boc group. This is achieved using a strong base, followed by quenching with an electrophilic formylating agent.

Caption: Directed lithiation and formylation of N-Boc-indoline.

Experimental Protocol:

-

A solution of 1-(tert-butoxycarbonyl)indoline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

-

sec-Butyllithium (1.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as a solid.

Characterization: Spectroscopic and Physical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are consistent with the structure of this compound.[3]

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Solid |

| Melting Point | 86-87 °C |

| CAS Number | 174539-67-4 |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 10.11 (s, 1H), 7.64 (dd, J = 7.5, 1.0 Hz, 1H), 7.36 (dq, J = 7.5, 1.0 Hz, 1H), 7.10 (t, J = 7.5 Hz, 1H), 4.17 (t, J = 8.0 Hz, 2H), 3.07 (t, J = 8.0 Hz, 2H), 1.51 (s, 9H).

-

¹³C NMR (100 MHz, CDCl₃) δ: 189.6, 153.9, 143.7, 134.5, 129.2, 126.1, 125.0, 124.0, 82.5, 49.9, 28.2.

-

Infrared (IR, KBr) cm⁻¹: 1700, 1675 (C=O).

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. The 7-substituted indoline motif is a key feature in many potent and selective inhibitors of protein kinases, which are important targets in oncology and other diseases.[2] The formyl group at the 7-position allows for the introduction of diverse functionalities through various chemical transformations, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

For example, the aldehyde can be converted to an oxime, which can then be further elaborated into more complex heterocyclic systems. Reductive amination of the aldehyde with a variety of primary and secondary amines provides a straightforward route to 7-(aminomethyl)indoline derivatives, which are of interest in the development of central nervous system (CNS) active agents.[1] Furthermore, the indoline scaffold itself can be oxidized to the corresponding indole, providing access to another important class of bioactive molecules.

The strategic placement of the formyl group at the 7-position, combined with the stability and directing effects of the Boc protecting group, makes this compound an indispensable tool for medicinal chemists and organic synthesis practitioners engaged in the design and synthesis of novel therapeutic agents.

References

-

Pharmaffiliates. tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. [Link]

-

Iwao, M.; Kuraishi, T. Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline: 7-Indolinecarboxaldehyde. Org. Synth.1998 , 75, 124. [Link]

-

Lenci, E.; Trabocchi, A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci.2021 , 12 (5), 744–757. [Link]

-

Hu, X.; et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Ser.: Earth Environ. Sci.2019 , 252, 022085. [Link]

-

ChemSynthesis. tert-butyl 7-formyl-1-indolinecarboxylate. [Link]

-

MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

Summerfield, S. G.; et al. Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. Request PDF on ResearchGate. [Link]

-

Zhang, L.; et al. Strategies to facilitate the discovery of novel CNS PET ligands. PMC. [Link]

-

S. G. D. A. C. S. † 1H-NMR and 13C-NMR Spectra. [Link]

-